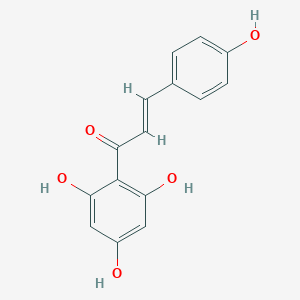
Naringenin chalcone
概要
説明
Inhibitory Effects on Inflammation and Enzyme Activities
Naringenin chalcone has been identified as a compound with significant anti-inflammatory properties, particularly in the context of obesity-related adipose tissue inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and MCP-1 in macrophages and the interaction between adipocytes and macrophages, suggesting a potential role in ameliorating inflammatory changes in obese adipose tissue . Additionally, naringenin chalcone has been shown to be a potent inhibitor of aromatase and 17β-hydroxysteroid dehydrogenase activities, which are crucial enzymes in the metabolic pathways of hormone-dependent cells, indicating its potential use in the treatment of hormone-dependent cancers .
Suppression of Allergic Asthma
The compound has also demonstrated efficacy in suppressing allergic asthma by inhibiting the type-2 function of CD4 T cells. This was evidenced by a reduction in eosinophilic airway inflammation, airway hyperreactivity, and Th2 cytokine production in an experimental mouse model, suggesting that naringenin chalcone could be a beneficial supplement for managing allergic symptoms in humans .
Molecular Structure and Synthesis Insights
The molecular structure of naringenin chalcone allows it to participate in various chemical reactions. Studies have shown that chalcone synthase (CHS) and stilbene synthase (STS), which are part of the CHS superfamily, can catalyze reactions leading to the production of naringenin chalcone and its derivatives. Interestingly, there is evidence of cross-reaction between CHS and STS, indicating a conformational flexibility in their active sites . Furthermore, the spontaneous and enzymatic rearrangement of naringenin chalcone to flavanone has been observed, with factors such as pH and the presence of serum albumin influencing the rate of cyclization .
Metabolism and Bioavailability
Upon oral administration in rats, naringenin chalcone is metabolized into various glucuronides, with naringenin chalcone-2'-O-beta-D-glucuronide being the primary metabolite detected in plasma. This metabolite also exhibits antiallergic activity by inhibiting histamine release from mast cells . The presence of CHS activity in the liverwort Marchantia polymorpha, which produces naringenin through the cyclization of chalcone, further supports the widespread occurrence of this biosynthetic pathway in plants .
Nanomaterial Synthesis and Protein Extraction
Naringenin chalcone has been utilized in materials chemistry for the synthesis of flavonoid-conjugated nanomaterials. Its chalcone form acts as a reducing and stabilizing agent in the synthesis of monodisperse nanoparticles, with the mode of flavonoid adsorption on the NP surface influencing the extraction of protein fractions from complex solutions .
Enhancement of Biosynthesis in Metabolic Engineering
The biosynthesis of naringenin can be enhanced through metabolic engineering by employing enzymes such as AfCHIL, a type IV chalcone isomerase from Allium fistulosum. This enzyme interacts with CHS and CHI to reduce the production of derailment products and increase the yield of naringenin, demonstrating the importance of enzyme interactions in metabolic flux .
Structural Characterization and Discrimination
Advanced mass spectrometry-based methods, including IRMPD spectroscopy, IMS, and CID-MS, along with computational approaches, have been used to discriminate and characterize the protonated forms of naringenin and naringenin chalcone. These techniques have provided insights into the specific geometries and conformational preferences of the protonated isomers, which are relevant for understanding their bioactive properties .
科学的研究の応用
Metabolism and Anti-Allergic Properties
Naringenin chalcone, primarily found in tomato skin, exhibits notable anti-allergic activity. Its metabolism in rats shows the formation of various glucuronides, contributing to its efficacy in inhibiting allergic responses. Notably, it suppresses allergic asthma in mouse models by reducing eosinophilic airway inflammation and Th2 cytokine production from CD4 T cells, indicating its potential as a supplement for allergic symptom management in humans (Yoshimura et al., 2009), (Iwamura et al., 2010).
Impact on Adipocyte Functions
Research demonstrates that naringenin chalcone improves adipocyte functions, enhancing adiponectin production and activating peroxisome proliferator-activated receptor gamma. This effect suggests insulin-sensitizing actions, potentially beneficial in metabolic syndrome management (Horiba et al., 2010).
Role in Glycemic and Lipid Regulation
Studies have shown that naringenin chalcone, the core structure of flavonoids, can effectively reduce blood glucose levels and have a positive impact on dyslipidemia, suggesting its therapeutic potential for diabetes and related disorders (Najafian et al., 2010).
Anti-Inflammatory and Anticancer Activities
Naringenin chalcone also exhibits significant anti-inflammatory properties by inhibiting proinflammatory cytokine production, particularly in obese adipose tissue. Additionally, its anticancer effects, mediated through autophagy, apoptosis, and PI3K/Akt signalling pathways, have been observed in various cancer cell lines and animal models, highlighting its therapeutic potential in oncology (Hirai et al., 2007), (Zhang et al., 2016).
Bioavailability and Pharmacokinetics
Studies on human bioavailability after consuming cherry tomatoes rich in naringenin chalcone reveal its presence in plasma, though at low levels. This suggests that dietary intake can lead to systemic availability, albeit limited, influencing its potential therapeutic applications (Kolot et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Naringenin chalcone | |
CAS RN |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



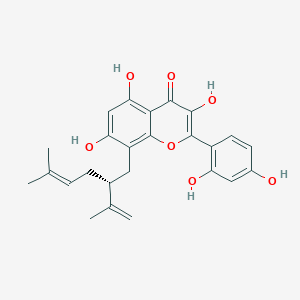
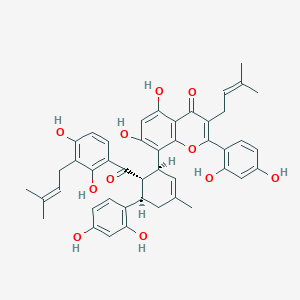
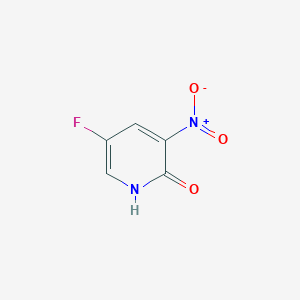
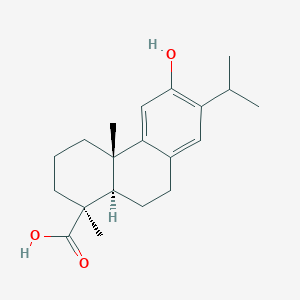
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)
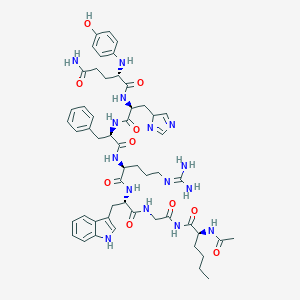
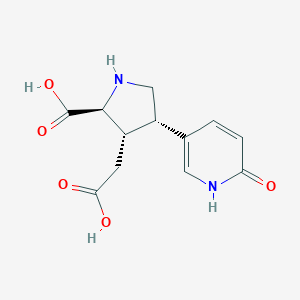
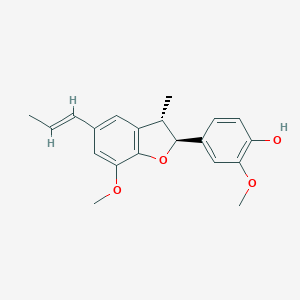

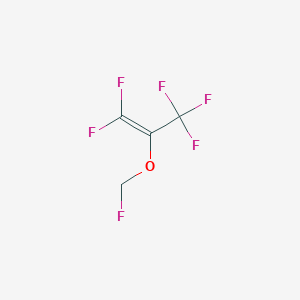
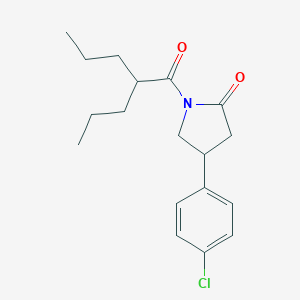
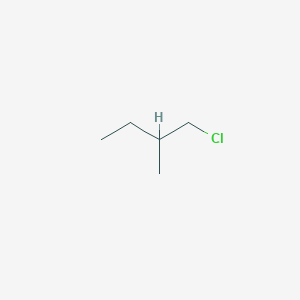
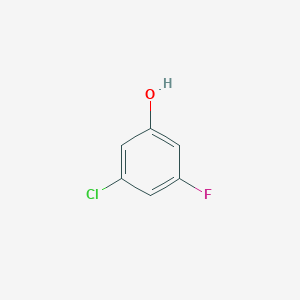
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)